(4-Methylquinazolin-2-yl)methanamine
Overview
Description
(4-Methylquinazolin-2-yl)methanamine is a synthetic compound belonging to the quinazoline family.
Mechanism of Action
Target of Action
Quinazoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins, depending on their specific structural features .
Mode of Action
It’s worth noting that quinazoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity, blocking receptor signaling, or disrupting protein function .
Biochemical Pathways
Nevertheless, quinazoline derivatives have been reported to influence several biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Result of Action
Quinazoline derivatives are known to exert various biological effects, such as anti-cancer, anti-microbial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylquinazolin-2-yl)methanamine typically involves the reaction of 4-methylquinazoline with methanamine under controlled conditions. One common method includes the use of a catalyst such as CuBr in benzene at elevated temperatures (around 80°C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4-Methylquinazolin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinazoline compounds.
Scientific Research Applications
(4-Methylquinazolin-2-yl)methanamine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various quinazoline derivatives.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as an analgesic and anti-malarial agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
4-Aminoquinazolines: These compounds have an amino group at the 4-position, which can significantly alter their chemical and biological properties
Uniqueness
(4-Methylquinazolin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4-methylquinazolin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-5H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEAFCVREVZMSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024000-61-0 | |
Record name | (4-methylquinazolin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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